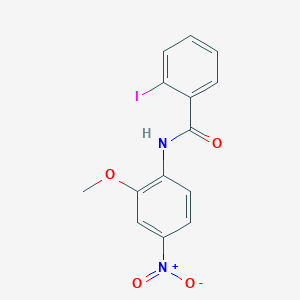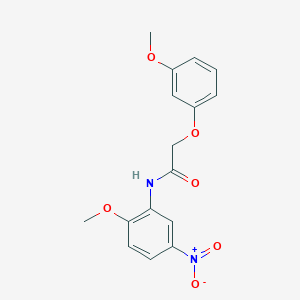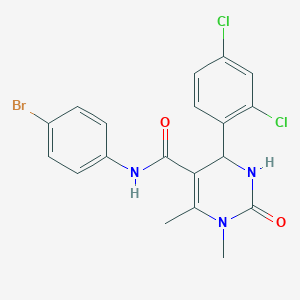
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide, also known as INM-176, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. INM-176 is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in the regulation of the immune system.
Wirkmechanismus
IDO1 is an enzyme that catalyzes the conversion of tryptophan to kynurenine, which is an immunosuppressive metabolite. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide inhibits the activity of IDO1, leading to decreased production of kynurenine and increased levels of tryptophan. This results in increased immune system activity and improved anti-tumor responses.
Biochemical and Physiological Effects:
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to inhibit IDO1 activity in tumor cells, leading to increased immune system activity and improved anti-tumor responses. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to have potential applications in the treatment of autoimmune diseases and infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in a wide range of experiments. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to the use of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments. It is a highly specific inhibitor of IDO1, and its effects on other enzymes and pathways are not well-understood. Additionally, the effects of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide on the immune system and other physiological processes are complex and may be difficult to interpret.
Zukünftige Richtungen
There are several future directions for research on 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is the development of new inhibitors of IDO1 with improved efficacy and specificity. Another area of interest is the development of combination therapies that target multiple pathways involved in cancer and other diseases. Additionally, further research is needed to understand the effects of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide on the immune system and other physiological processes. Overall, the potential applications of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide in the treatment of cancer and other diseases make it an exciting area of research for scientists and clinicians alike.
Synthesemethoden
The synthesis of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide involves several steps. First, 2-methoxy-4-nitrobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-iodoaniline to form the desired product, 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide. The synthesis of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential applications in the treatment of cancer and other diseases. IDO1 is overexpressed in many types of cancer and has been shown to play a critical role in the suppression of the immune system, allowing cancer cells to evade detection and destruction by the immune system. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide inhibits IDO1 activity, leading to increased immune system activity and improved anti-tumor responses. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to have potential applications in the treatment of autoimmune diseases and infectious diseases.
Eigenschaften
IUPAC Name |
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-8-9(17(19)20)6-7-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFFSLKWBOMZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)

![[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)
![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4927417.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)


![methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4927475.png)
![3-(3-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4927483.png)
